Methyl 3-amino-2-cyanobenzoate

Description

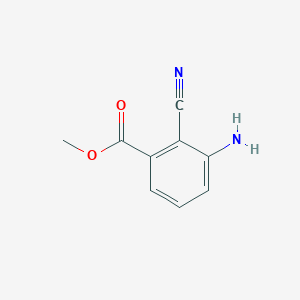

Methyl 3-amino-2-cyanobenzoate (CAS: Not explicitly listed in evidence) is a benzoate ester derivative featuring an amino (-NH₂) group at the 3-position and a cyano (-CN) substituent at the 2-position of the aromatic ring.

Properties

IUPAC Name |

methyl 3-amino-2-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDLXWJHZMLQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-2-cyanobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-cyanobenzoic acid with methylamine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 3-position acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides or acylating agents.

Key Examples:

-

Alkylation: Reacts with methyl iodide in DMSO at 60°C to form N-methyl derivatives.

-

Acylation: Acetyl chloride in pyridine yields N-acetylated products, preserving the cyano and ester functionalities.

Reagents and Conditions:

| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Alkylation | Methyl iodide | DMSO | 60°C | 75–85 |

| Acylation | Acetyl chloride | Pyridine | RT | 90–95 |

Reduction Reactions

The cyano group at the 2-position is selectively reduced to a primary amine.

Key Pathways:

-

LiAlH4 Reduction: Produces methyl 3-amino-2-aminomethylbenzoate under anhydrous THF at 0–5°C.

-

Catalytic Hydrogenation: H₂ gas with Raney nickel converts the cyano group to an amine without affecting the ester.

Comparative Data:

| Reducing Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| LiAlH4 | THF | 0–5°C | Methyl 3-amino-2-aminomethylbenzoate | 80–85 |

| H₂ (Raney Ni) | MeOH | 25°C | Methyl 3-amino-2-aminomethylbenzoate | 70–75 |

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its aromatic ring and electron-withdrawing groups.

Suzuki-Miyaura Coupling:

-

Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis in dioxane/H₂O at 80°C to form biaryl derivatives.

-

Example: Coupling with phenylboronic acid yields methyl 3-amino-2-cyano-4-biphenylbenzoate (85% yield).

Buchwald-Hartwig Amination:

-

Forms C–N bonds with aryl halides using Pd₂(dba)₃ and Xantphos.

Condensation Reactions

Recent studies demonstrate catalyst-free C=N bond formation with electron-deficient aldehydes.

Mechanism:

-

Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) in H₂O/CH₂Cl₂ (4:1) at RT under air, forming imines in <5 minutes .

-

Example: Condensation with 4-nitrobenzaldehyde achieves 95% yield without chromatographic purification .

Optimized Conditions:

| Substrate | Solvent System | Time | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | H₂O/CH₂Cl₂ (4:1) | 5 min | 95 |

Cyclization Reactions

The amino and cyano groups facilitate intramolecular cyclization under acidic or basic conditions.

Example:

-

Heating in HCl/EtOH induces cyclization to form quinazoline derivatives, which are pharmacologically relevant.

Oxidative Transformations

The amino group can be oxidized to nitro or nitroso groups under controlled conditions, though this requires careful optimization to avoid over-oxidation.

Mechanistic Insights

-

Electronic Effects: The cyano group withdraws electrons, activating the ring for electrophilic substitution at the 4- and 6-positions.

-

Steric Considerations: The ester group at the 1-position directs reactivity toward meta and para positions relative to the amino group.

Recent Advances

A 2023 study reported a catalyst-free protocol for imine formation using H₂O/CH₂Cl₂, highlighting improved sustainability and efficiency . This method avoids traditional acid catalysts and reduces purification steps.

Scientific Research Applications

Methyl 3-amino-2-cyanobenzoate has a wide range of applications in scientific research:

Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-cyanobenzoate largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The cyano and amino groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

The following analysis compares Methyl 3-amino-2-cyanobenzoate with structurally or functionally related compounds, emphasizing substituent effects, synthesis routes, and applications.

Structural Analogs: Benzoate Esters with Amino/Cyano Groups

a. Methyl 4-acetamido-2-hydroxybenzoate

- Substituents : Acetamido (-NHCOCH₃) at 4-position, hydroxyl (-OH) at 2-position.

- Properties: The hydroxyl group enhances solubility in polar solvents compared to the cyano group in this compound. The acetamido group may improve stability against hydrolysis.

- Applications : Intermediate in synthesizing pharmaceuticals, such as chlorinated or brominated derivatives (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate) .

b. Methyl 2-benzoylamino-3-oxobutanoate

- Structure: A β-keto ester with a benzoylamino group.

- Synthesis: Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate under acidic conditions (e.g., PTSA catalysis) .

- Reactivity: The β-keto ester moiety enables cyclization reactions to form heterocycles (e.g., imidazoles or oxazoloquinolines), contrasting with this compound, which may favor nucleophilic substitution due to the cyano group .

c. Methyl 3-amino-2,2-dibenzylpropanoate

- Structure: Propanoate ester with amino and dibenzyl groups.

- Differences: The aliphatic backbone reduces aromatic conjugation effects, altering solubility and reactivity compared to the benzoate core of this compound .

a. Metsulfuron Methyl Ester

- Structure : Methyl ester of a sulfonylurea herbicide with a triazine substituent.

- Applications: Used as a broadleaf herbicide, highlighting the role of ester groups in enhancing bioavailability and stability in agrochemicals. This compound lacks documented pesticidal activity but shares ester functionality critical for metabolic stability .

b. Methyl Shikimate

- Structure : Ester of shikimic acid, a cyclohexene carboxylic acid.

- Analysis: Used in biosynthesis studies, its HPLC and NMR profiles differ significantly from this compound due to the absence of aromaticity and cyano groups .

Substituent-Driven Property Comparison

Biological Activity

Methyl 3-amino-2-cyanobenzoate, an organic compound with the molecular formula C_9H_8N_2O_2, is recognized for its potential biological activity, particularly in pharmacology and medicinal chemistry. This compound features an amino group at the third position and a cyano group at the second position on a benzoate ring, which significantly influences its reactivity and interactions with biological systems.

Chemical Structure and Properties

The unique structure of this compound allows it to participate in various chemical reactions, including:

- Substitution Reactions : The amino group can engage in nucleophilic substitutions.

- Reduction Reactions : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

- Coupling Reactions : It can undergo Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.

These reactions expand the utility of this compound in organic synthesis and drug development.

This compound's mechanism of action primarily involves its ability to interact with biological macromolecules, such as enzymes and receptors. The presence of amino and cyano groups allows for the formation of hydrogen bonds and other interactions that can influence metabolic pathways and cellular responses. This makes it a candidate for further studies in drug development, particularly as an enzyme inhibitor or a modulator of receptor activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially leading to therapeutic applications in treating diseases where enzyme regulation is crucial.

- Antiviral Potential : Analogous compounds have shown activity against viruses such as Hepatitis B Virus (HBV), suggesting that this compound could similarly affect viral replication pathways .

- Cytotoxicity Studies : Ongoing research is examining the cytotoxic effects of this compound on various cell lines, which could provide insights into its safety profile and therapeutic index.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Enzyme Interaction : A study indicated that derivatives of this compound could inhibit key enzymes involved in metabolic pathways, demonstrating potential for drug development.

- Antiviral Activity Assessment : Research has identified structural analogs that exhibit antiviral properties, with effective concentrations (EC50) ranging from 2.3 to 4.7 μM against HBV replication. This suggests that this compound may share similar mechanisms of action .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds based on their structural features and biological activities:

| Compound Name | CAS Number | Unique Features | Biological Activity |

|---|---|---|---|

| Methyl 2-amino-4-cyanobenzoate | 159847-83-3 | Different substitution pattern affecting properties | Moderate enzyme inhibition |

| Methyl 4-amino-3-cyanobenzoate | 159847-80-0 | Contains a different substitution pattern | Limited antiviral activity |

| Methyl 5-amino-2-cyanobenzoate | 947494-53-3 | Variation in amino group positioning | Not extensively studied |

| Methyl 3-amino-5-cyanobenzoate | 199536-01-1 | Different position of amino group | Potential enzyme inhibitor |

This compound is unique due to its specific positioning of functional groups, which significantly influences its reactivity and biological interactions compared to its isomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.